![molecular formula C19H23NO4 B2973258 Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 846063-59-0](/img/structure/B2973258.png)

Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Übersicht

Beschreibung

This compound is a derivative of coumarin, which is a class of organic compounds known as benzopyrones . Coumarins are widely found in nature and have been used in herbal medicines since early ages . They have been reported to exhibit various biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

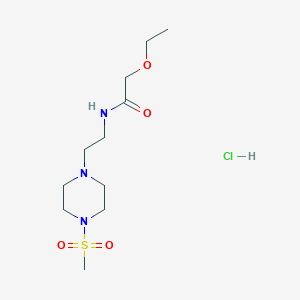

Molecular Structure Analysis

The molecular structure of this compound would likely involve a coumarin core, which is a benzopyrone structure, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would depend on the positions of the various substituents.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the carbonyl group in the coumarin core could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a certain melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

- Phosphine-Catalyzed Annulation : Zhu et al. (2003) explored an expedient phosphine-catalyzed [4 + 2] annulation process, synthesizing highly functionalized tetrahydropyridines, demonstrating the utility of ethyl 2-(substituted-methyl)-2,3-butadienoates in organic synthesis.

Anticancer Potential

- Propanamide Derivatives Evaluation : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as promising anticancer agents, indicating the potential therapeutic applications of related compounds.

Chemical Characterization and Structural Analysis

- Crystal Structures of Alanylpiperidine Analogues : Mambourg et al. (2021) determined the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its analogues, showcasing the importance of structural analysis in understanding the properties of such compounds.

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation of Fluoroquinolone Derivatives : Srinivasan et al. (2010) focused on the synthesis of piperidin-1-yl 1,4-dihydro-quinoline-3-carboxylic acid derivatives, assessing their antimicrobial activities, thus highlighting the potential of similar structures in developing new antimicrobial agents.

Enzymatic Studies and Biochemical Applications

- Microbial Reduction of Ethyl 1-Benzyl-3-Oxo-Piperidine-4-Carboxylate : Guo et al. (2006) reported on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, providing insights into the stereoselective synthesis of bioactive molecules, which can be useful in designing drugs with specific chirality.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which share a similar structure, play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

Indole derivatives, which are structurally similar, have been found to interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-3-23-19(22)14-6-8-20(9-7-14)12-15-11-18(21)24-17-10-13(2)4-5-16(15)17/h4-5,10-11,14H,3,6-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJNUDIQTVTYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331571 | |

| Record name | ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

846063-59-0 | |

| Record name | ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2973176.png)

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)

![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)

![2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide](/img/structure/B2973194.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2973198.png)